RMI 12330A Exhibits 10-Fold Higher Potency for Histamine-Stimulated vs. Basal Adenylate Cyclase in Cardiac Tissue
In guinea-pig heart homogenates, RMI 12330A inhibits histamine-stimulated adenylate cyclase activity with an IC50 of 1.5 × 10−5 M, whereas basal, isoprenaline-stimulated, and NaF-stimulated adenylate cyclase activities are inhibited only at concentrations of 10−4 M and higher [1].
| Evidence Dimension | Adenylate cyclase inhibition potency (IC50) by stimulator type |
|---|---|
| Target Compound Data | IC50 = 1.5 × 10−5 M (histamine-stimulated) |
| Comparator Or Baseline | Basal, isoprenaline-stimulated, and NaF-stimulated adenylate cyclase; IC50 > 1 × 10−4 M |
| Quantified Difference | At least 6.7-fold greater potency for histamine-stimulated AC; threshold inhibition concentration differs by one order of magnitude |
| Conditions | Guinea-pig heart homogenate adenylate cyclase assay |
Why This Matters
This differential potency demonstrates that RMI 12330A is not a uniform AC inhibitor, necessitating careful stimulator selection and precluding simple substitution with generic AC inhibitors in histamine-related cardiovascular signaling studies.
- [1] Grupp G, Grupp IL, Johnson CL, Matlib MA, Rouslin W, Schwartz A, Wallick ET, Wang T, Wisler P. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity. Br J Pharmacol. 1980;70(3):429-442. View Source
